molecular formula C17H26N2O2 B5614092 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine

1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine

Cat. No. B5614092
M. Wt: 290.4 g/mol
InChI Key: JIDPCINGOJTBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as GSK-3β inhibitor VIII, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various studies related to neuroscience, cancer, and diabetes.

Mechanism of Action

1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine inhibits 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ by binding to its ATP-binding site. This prevents the phosphorylation of various downstream targets of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ, leading to the inhibition of various cellular processes. 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ has been shown to play a role in the regulation of various signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Therefore, the inhibition of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ by 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, cancer, and diabetes.
Biochemical and Physiological Effects
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has several advantages for lab experiments. It is a highly selective inhibitor of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ and has shown promising results in various studies related to neuroscience, cancer, and diabetes. However, there are also some limitations to its use. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the use of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in scientific research. One potential direction is the development of more potent and selective 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ inhibitors based on the structure of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine. Another potential direction is the use of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its potential therapeutic applications.
Conclusion
1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine is a promising compound that has shown potential in various studies related to neuroscience, cancer, and diabetes. Its selective inhibition of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ has led to its use in various experiments related to the regulation of cellular processes. However, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 3-methoxybenzylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been widely used in scientific research, especially in the field of neuroscience. It has been shown to inhibit glycogen synthase kinase-3β (1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ has also been implicated in the pathology of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Therefore, 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazineβ inhibitors such as 1-(3-methoxybenzyl)-4-(3-methylbutanoyl)piperazine have been studied extensively for their therapeutic potential.

properties

IUPAC Name

1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)11-17(20)19-9-7-18(8-10-19)13-15-5-4-6-16(12-15)21-3/h4-6,12,14H,7-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDPCINGOJTBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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